![molecular formula C9H16N4O2 B11731348 5-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide](/img/structure/B11731348.png)
5-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide is an organic compound with the molecular formula C9H16N4O2. It is a white to light yellow solid at room temperature and is known for its stability under standard conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting hydrazine with a β-keto ester under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via a substitution reaction, where an appropriate amine is reacted with the pyrazole derivative.
Ethylation and Methoxyethylation: The ethyl and methoxyethyl groups are introduced through alkylation reactions using ethyl halides and methoxyethyl halides, respectively.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an acid chloride or an ester with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications
5-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide has several notable applications:
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in treating diseases characterized by inflammation and microbial infections. It has shown promising biological activities, including:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit moderate antimicrobial properties against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 250 μg/mL.
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes such as p38 MAPK, which plays a crucial role in inflammatory responses, with IC50 values in the nanomolar range. Additionally, it has shown promising inhibitory activity against soluble epoxide hydrolase (sEH), with values ranging from 16.2 to 50.2 nmol/L.
Agrochemicals
In agriculture, this compound serves as a building block for synthesizing more complex molecules used in developing agrochemicals. Its unique structure allows for modifications that enhance the efficacy of agricultural products.
Material Science
The stability and reactivity of this compound make it suitable for applications in material science, particularly in the synthesis of polymers and specialty chemicals.
Case Studies and Research Findings
Research has highlighted several case studies that demonstrate the potential applications of this compound:
- Antimicrobial Studies : In one study, derivatives were tested against Staphylococcus aureus and Escherichia coli using the disc diffusion method, revealing significant antibacterial activity .
- Therapeutic Potential : Another investigation focused on the compound's role in modulating inflammatory pathways through enzyme inhibition, suggesting its use as a therapeutic agent for inflammatory diseases .
- Synthesis Innovations : Recent advancements in synthetic methodologies have optimized the production of this compound for large-scale applications in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-ethyl-1H-pyrazole-4-carboxamide: Lacks the methoxyethyl group, which may affect its chemical reactivity and biological activity.
5-Amino-1-methyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide: Contains a methyl group instead of an ethyl group, potentially altering its properties.
5-Amino-1-ethyl-N-(2-ethoxyethyl)-1H-pyrazole-4-carboxamide: Has an ethoxyethyl group instead of a methoxyethyl group, which may influence its solubility and reactivity.
Uniqueness
The presence of both the ethyl and methoxyethyl groups in 5-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide contributes to its unique chemical and biological properties. These substituents can affect the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from similar compounds.
Biological Activity
5-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications supported by research findings.
- Molecular Formula : C9H16N4O2
- Molecular Weight : 212.25 g/mol
- Appearance : White to light yellow solid
- Stability : Exhibits stability under standard conditions
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : Cyclization reaction using hydrazine and β-keto ester.
- Introduction of the Amino Group : Substitution reaction with an appropriate amine.
- Ethylation and Methoxyethylation : Alkylation reactions using ethyl halides and methoxyethyl halides.
- Carboxamide Formation : Amidation reaction with an acid chloride or ester.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
Antimicrobial Activity
Studies have demonstrated that compounds structurally related to pyrazoles exhibit moderate antimicrobial properties. For instance, derivatives tested against various bacterial strains showed minimum inhibitory concentrations (MIC) ranging from 250 μg/mL, indicating potential use as antibacterial agents .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes:
- p38 MAPK Inhibition : Exhibited IC50 values in the nanomolar range, indicating strong inhibitory effects on the p38 MAPK pathway, which is crucial in inflammatory responses .
- Epoxide Hydrolase Inhibition : Some derivatives have shown promising inhibitory activity against sEH, with values ranging from 16.2 to 50.2 nmol/L .
Potential Therapeutic Applications
This compound is being explored for its potential therapeutic effects in treating diseases characterized by inflammation and microbial infections. Its unique structure enhances solubility and reactivity, making it a suitable candidate for drug development.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets:
- Enzymatic Interactions : The compound may modulate pathways by inhibiting enzymes involved in inflammatory responses.
- Receptor Binding : Potential interactions with receptors involved in pain and inflammation pathways are also under investigation.
Comparative Analysis with Similar Compounds
The following table summarizes the properties of compounds structurally related to this compound:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 5-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | Lacks methoxyethyl group; simpler structure |
3-Methyl-1H-pyrazole-4-carboxamide | C6H8N4O | Contains a methyl group instead of ethyl; different biological properties |
5-Amino-N-{2-[2-(methoxyethyl)(methyl)amino]ethyl}-3-methyl-1H-pyrazole-4-carboxamide | C11H21N5O2 | Features additional methyl substituent; broader molecular complexity |
The presence of both ethyl and methoxyethyl groups in this compound contributes to its distinct chemical and biological properties, differentiating it from similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Antimicrobial Research : A study evaluated the effectiveness of pyrazole derivatives against Staphylococcus aureus and Escherichia coli, revealing moderate activity that supports further exploration for therapeutic use .
- Anti-inflammatory Studies : Investigation into the inhibition of p38 MAPK has shown promise for treating conditions like rheumatoid arthritis, where inflammation plays a critical role.
- Pharmacological Applications : The compound's ability to act as an enzyme inhibitor positions it as a candidate for drug development aimed at inflammatory diseases.
Properties
Molecular Formula |
C9H16N4O2 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-amino-1-ethyl-N-(2-methoxyethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C9H16N4O2/c1-3-13-8(10)7(6-12-13)9(14)11-4-5-15-2/h6H,3-5,10H2,1-2H3,(H,11,14) |
InChI Key |
JIUCDNCNRFJSDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)NCCOC)N |
Origin of Product |
United States |
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